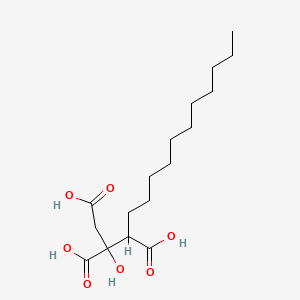
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid is an organic compound characterized by the presence of a carboxyl functional group. This compound is part of a broader class of carboxylic acids, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid typically involves the reaction of undecyl-substituted intermediates with carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or nickel complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism by which 3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the undecyl chain can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
相似化合物的比较
Similar Compounds
- 3-C-Carboxy-2,4-dideoxy-2-dodecylpentaric acid
- 3-C-Carboxy-2,4-dideoxy-2-decylpentaric acid
- 3-C-Carboxy-2,4-dideoxy-2-tetradecylpentaric acid
Uniqueness
3-C-Carboxy-2,4-dideoxy-2-undecylpentaric acid is unique due to its specific undecyl substitution, which imparts distinct physicochemical properties and biological activities compared to its analogs. The length of the undecyl chain influences its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
66157-40-2 |
|---|---|
分子式 |
C17H30O7 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-hydroxytetradecane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-11-13(15(20)21)17(24,16(22)23)12-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
InChI 键 |
UVAOEHSAFKLYID-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



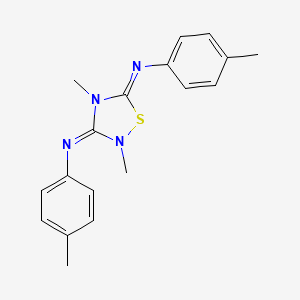

![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
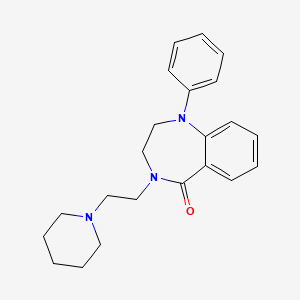
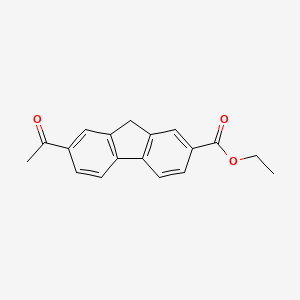
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

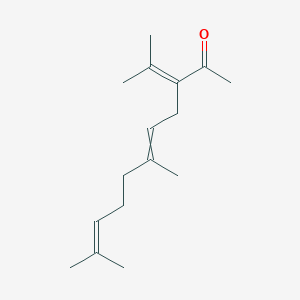
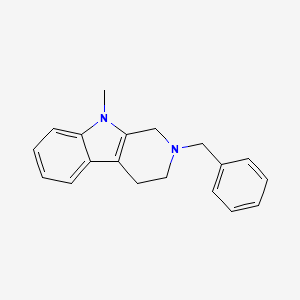
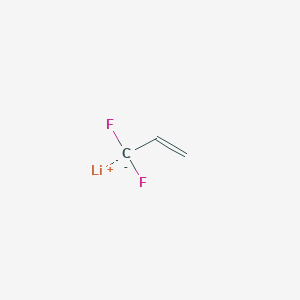
![(3-Oxo-2,4,6-trioxabicyclo[3.2.0]heptane-7,7-diyl)bis(methylene) diacetate](/img/structure/B14487162.png)


